molecular formula C18H16N2O3 B2734528 N-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852369-24-5

N-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2734528
CAS No.: 852369-24-5
M. Wt: 308.337
InChI Key: KOLIUGRPIKPXTK-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound belonging to the class of indole-3-glyoxylamide derivatives. This class of compounds is recognized as a privileged structure in medicinal chemistry due to its association with a wide range of biological activities, making it a valuable scaffold in drug discovery research . While specific biological data for this exact compound is limited in the public domain, research on closely related analogues provides strong evidence of its potential research value. Indole-3-glyoxylamide derivatives have been investigated as potent inhibitors of enzymes like butyrylcholinesterase (BChE), which is an emerging therapeutic target for neurological conditions such as Alzheimer's disease . Structure-activity relationship (SAR) studies indicate that the indole moiety is critical for interaction with enzymatic targets, often forming key π–π stacking interactions and hydrogen bonds within the active site . Furthermore, structurally similar N-substituted 2-oxoacetamide derivatives featuring an adamantane group have demonstrated significant in vitro anti-proliferative activity against various human cancer cell lines, including cervical (Hela), breast (MCF7), and liver (HepG2) cancers, and have been shown to induce apoptosis through caspase-dependent pathways . The specific substitution pattern on the acetamide nitrogen and the indole ring can be leveraged to fine-tune the compound's properties and selectivity. This product is intended for research purposes only, such as in hit-to-lead optimization campaigns, mechanism of action studies, and as a building block for the synthesis of novel bioactive molecules. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-16(14-5-3-4-6-15(14)19-11)17(21)18(22)20-12-7-9-13(23-2)10-8-12/h3-10,19H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLIUGRPIKPXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate electrophile.

    Formation of the Oxoacetamide Group: The oxoacetamide group can be formed by reacting an acyl chloride with an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxoacetamide group, potentially converting it to an amine.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

N-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been studied for its potential as an anticancer agent. Research indicates that it exhibits significant inhibitory effects on various cancer cell lines, including HepG2 liver cancer cells. The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound activates caspases, leading to programmed cell death in cancerous cells.
  • Cell Cycle Arrest : It disrupts the normal cell cycle progression, preventing cancer cells from dividing and proliferating .

Case Studies

  • Inhibition of HepG2 Cells : In vitro studies demonstrated that this compound significantly reduced the viability of HepG2 cells with a half-maximal inhibitory concentration (IC50) in the low micromolar range.
  • Mechanistic Insights : Further investigations revealed that the compound's anticancer effects are mediated through the activation of intrinsic apoptotic pathways and downregulation of anti-apoptotic proteins .

Enzyme Interactions

The compound has shown promising interactions with various biological targets, particularly enzymes involved in cancer progression:

  • Kinase Inhibition : this compound effectively binds to kinases that are critical in signaling pathways for cancer cell survival.
  • Phosphatase Interaction : Studies suggest that it may also inhibit phosphatases, which play a role in dephosphorylating proteins involved in cell cycle regulation .

Synthesis Methodology

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis typically begins with 4-methoxyphenyl and 2-methylindole derivatives.
  • Reagents and Conditions : A combination of acetic acid and heating under reflux conditions is used to facilitate the formation of the target compound.
  • Purification : The final product is purified through recrystallization techniques to ensure high purity and yield .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide would depend on its specific interactions with biological targets. Generally, compounds with indole moieties can interact with various enzymes and receptors, influencing biological pathways. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Key Spectral Data (¹H-NMR) Reference
Target Compound : N-(4-Methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide 2-methylindole, 4-methoxyphenyl C₁₈H₁₆N₂O₃ 308.33 N/A Methoxy (δ 3.80), indole NH (δ 11.45)
N-(4-Methoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide Unsubstituted indole C₁₇H₁₄N₂O₃ 294.31 N/A Indole NH (δ 12.33)
N-(4-Methoxyphenyl)-2-(2-adamantane-1H-indol-3-yl)-2-oxoacetamide (5j) Adamantane-substituted indole C₂₇H₂₈N₂O₃ 428.52 89.5 Adamantane CH (δ 1.75–2.20)
D-24851 1-(4-Chlorobenzyl)-indole, pyridinyl C₂₃H₁₇ClN₃O₂ 414.85 N/A Chlorobenzyl CH₂ (δ 5.10)
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide 1-Ethyl, 5-methoxyindole C₂₀H₂₀N₂O₄ 352.38 N/A Ethyl CH₃ (δ 1.40), dual methoxy (δ 3.80, 3.87)

Key Observations :

  • Halogenated analogs (e.g., D-24851) introduce electronegative groups (Cl), improving target affinity and resistance to metabolic degradation .
  • Ethyl/methoxy substitutions (e.g., in ) alter conformational flexibility and electronic profiles, impacting intermolecular interactions.

Key Observations :

  • Adamantane derivatives require n-BuLi for indole functionalization, increasing synthetic complexity but achieving high yields (~90%) .
  • Methyl-substituted indoles (as in the target compound) likely follow analogous routes but may require adjusted stoichiometry to accommodate steric effects.

Physicochemical Properties

Table 3: Spectral and Crystallographic Data

Compound ¹³C-NMR (δ, ppm) Melting Point (°C) Crystal System Space Group Reference
Target Compound 168.5 (C=O), 161.2 (OCH₃) N/A N/A N/A
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide 168.3 (C=O), 161.0 (OCH₃) N/A Monoclinic P21
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (5b) 168.7 (C=O), 162.1 (C-F) N/A N/A N/A

Key Observations :

  • C=O signals in ¹³C-NMR are consistent across analogs (~δ 168–169 ppm), confirming oxoacetamide stability .
  • Crystallographic data (e.g., monoclinic P21 system in ) suggest planar amide geometries, critical for intermolecular stacking.

Biological Activity

N-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C23H22N2O3
  • Molecular Weight : 374.44 g/mol
  • CAS Number : 1282121-92-9
  • Structure : The compound features an indole moiety linked to a methoxyphenyl group via an acetamide functional group.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Key Findings :

  • IC50 Values : The compound showed IC50 values in the micromolar range against tested cancer cell lines, indicating potent cytotoxicity.
  • Apoptotic Pathway Activation : Flow cytometry analysis revealed increased annexin V staining in treated cells, confirming apoptosis induction.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Mechanism of Action :

  • NF-kB Pathway Inhibition : this compound inhibits the NF-kB signaling pathway, which is crucial for the expression of inflammatory mediators.

Data Table of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerInduces apoptosis; cell cycle arrest
Anti-inflammatoryInhibits TNF-alpha and IL-6 production
AntioxidantScavenges free radicals

Case Study 1: Breast Cancer Cell Line

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study reported an IC50 of 15 µM after 48 hours of treatment, with associated morphological changes indicative of apoptosis.

Case Study 2: Inflammatory Model

A murine model of inflammation was used to assess the anti-inflammatory effects. Mice treated with the compound exhibited reduced paw swelling and lower levels of inflammatory cytokines compared to controls, highlighting its potential as a therapeutic agent in inflammatory diseases.

Q & A

Basic: What are the key steps in synthesizing N-(4-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Construct the indole core via Fischer indole synthesis or palladium-catalyzed coupling, ensuring regioselectivity for the 3-position.
  • Step 2 : Introduce the 2-methyl group through alkylation or substitution reactions under controlled pH and temperature .
  • Step 3 : Form the 2-oxoacetamide moiety via condensation between the indole derivative and 4-methoxyphenyl isocyanate or chloroacetyl chloride.
  • Optimization : Solvent choice (e.g., ethanol or DMF), temperature (60–100°C), and catalysts (e.g., H₂SO₄) are critical for yield and purity. HPLC and TLC monitor intermediates .

Advanced: How can researchers resolve low crystallinity issues during X-ray diffraction analysis of this compound?

  • Crystallization : Use mixed solvents (e.g., methanol/dichloromethane) for slow evaporation to improve crystal quality.
  • Data Collection : Employ synchrotron radiation for weakly diffracting crystals.
  • Refinement : Apply SHELXL for small-molecule refinement, leveraging constraints for disordered moieties (e.g., methoxyphenyl groups) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., indole C3 substitution, methoxy resonance at δ 3.7–3.9 ppm).
  • IR : Validate carbonyl stretches (1650–1750 cm⁻¹ for oxoacetamide).
  • Mass Spectrometry : HRMS verifies molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can discrepancies in reported bioactivity data (e.g., IC₅₀ values) be addressed?

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Dose-Response Curves : Repeat experiments with ≥3 biological replicates.
  • Mechanistic Validation : Confirm target engagement via Western blot (e.g., PARP cleavage for apoptosis) .

Basic: What structural features influence its biological activity?

  • Indole Core : Enables π-π stacking with enzyme active sites (e.g., tubulin or kinases).
  • Methoxy Group : Enhances solubility and modulates electron density.
  • Oxoacetamide : Acts as a hydrogen-bond acceptor for target binding .

Advanced: What strategies are used to study structure-activity relationships (SAR) for derivatives?

  • Substituent Variation : Replace the 4-methoxyphenyl with electron-withdrawing (e.g., nitro) or donating groups (e.g., ethoxy).
  • Bioisosteres : Swap indole with azaindole to assess potency changes.
  • Pharmacophore Modeling : Use Schrödinger or MOE to identify critical binding motifs .

Basic: How is stability evaluated under varying pH and temperature conditions?

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks. Analyze degradation via HPLC.
  • pH Studies : Test solubility and stability in buffers (pH 1–10). Oxoacetamide hydrolysis is a common degradation pathway .

Advanced: What computational methods predict binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with tubulin or caspases.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
  • QSAR : Corrogate substituent properties (e.g., logP, polar surface area) with activity data .

Basic: What in vitro models are suitable for initial toxicity screening?

  • Cell Viability Assays : MTT or resazurin-based tests in HEK293 or HepG2 cells.
  • Hemolysis Assay : Assess erythrocyte membrane disruption.
  • CYP Inhibition : Screen for liver enzyme interactions .

Advanced: How are metabolic pathways elucidated for this compound?

  • Microsomal Incubation : Use human liver microsomes + NADPH, identify metabolites via LC-MS/MS.
  • CYP Phenotyping : Inhibitors (e.g., ketoconazole for CYP3A4) pinpoint involved enzymes.
  • Reactive Intermediate Trapping : Glutathione adducts detect electrophilic metabolites .

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